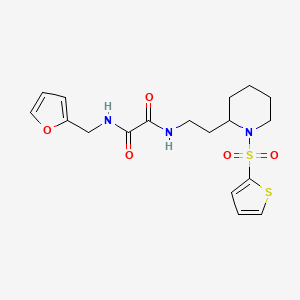
3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions, and a cyclopropyl group attached via a hydroxymethyl linker.
Applications De Recherche Scientifique
3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves the following steps:
Formation of the cyclopropyl intermediate: This step involves the reaction of cyclopropylmethanol with a suitable chlorinating agent to form 1-(chloromethyl)cyclopropane.
Amidation reaction: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3,4-dichloro-N-((1-(carboxymethyl)cyclopropyl)methyl)benzamide.
Reduction: 3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)aniline.
Substitution: 3,4-dimethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-dichloro-N-((1-(dimethylamino)cyclohexyl)methyl)benzamide: Known for its opioid-like properties.
3,4-dichloro-N-((1-(methylamino)cyclopropyl)methyl)benzamide: Similar structure but with different substituents on the cyclopropyl group.
Uniqueness
3,4-dichloro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is unique due to the presence of the hydroxymethyl group, which can undergo further chemical modifications, providing versatility in its applications. Additionally, the cyclopropyl group imparts rigidity to the molecule, potentially influencing its interaction with biological targets.
Propriétés
IUPAC Name |
3,4-dichloro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-2-1-8(5-10(9)14)11(17)15-6-12(7-16)3-4-12/h1-2,5,16H,3-4,6-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMELOCZYFPZPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-2-methoxy-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide](/img/structure/B2427005.png)


![N-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2427013.png)


![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2427016.png)
![1-methanesulfonyl-N-(2-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]amino}ethyl)piperidine-4-carboxamide](/img/structure/B2427017.png)

![4-[1-(4-Methylbenzenesulfonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2427020.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea](/img/structure/B2427021.png)
![N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2427023.png)
![1-(3-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2427025.png)

